1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745721
InChI: InChI=1S/C10H13ClFNO/c1-10(2,14)9(13)6-3-4-8(12)7(11)5-6/h3-5,9,14H,13H2,1-2H3
SMILES:
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC15745721

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol -

Specification

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
IUPAC Name 1-amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol
Standard InChI InChI=1S/C10H13ClFNO/c1-10(2,14)9(13)6-3-4-8(12)7(11)5-6/h3-5,9,14H,13H2,1-2H3
Standard InChI Key LHHGRFYQKGSMMA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(C1=CC(=C(C=C1)F)Cl)N)O

Introduction

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its structural configuration, featuring both amino and hydroxyl functional groups attached to a substituted aromatic ring, makes it a candidate for bioactivity studies.

Structural Characteristics

The structure of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol can be described as:

  • A phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position.

  • A central carbon atom connected to:

    • A hydroxyl group (OH-OH),

    • An amino group (NH2-NH_2),

    • A methyl group (CH3-CH_3).

This configuration introduces asymmetry, making the compound potentially chiral.

Synthesis

While specific synthetic methods for this compound were not detailed in the provided data, similar compounds are often synthesized through multi-step reactions involving:

  • Aromatic substitution: Introduction of fluorine and chlorine substituents onto a benzene ring.

  • Amination and hydroxylation: Functionalization of the side chain through reactions like reductive amination or Grignard addition to ketones.

  • Purification: Recrystallization or chromatographic techniques to isolate the final product.

Potential Applications

The presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (aromatic ring) regions suggests that this compound could interact with biological targets such as enzymes or receptors. Potential applications include:

  • Medicinal Chemistry:

    • As a lead compound for drug development targeting specific enzymes or receptors.

    • Possible activity as a beta-blocker or neurotransmitter modulator due to its structural similarity to adrenergic compounds.

  • Pharmacological Research:

    • Investigation into its binding affinity for various protein targets using molecular docking simulations.

    • Evaluation of its pharmacokinetics, including solubility, stability, and metabolism.

Analytical Data

Analytical techniques commonly employed for similar compounds include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR to confirm the presence of protons on the aromatic ring, methyl group, and hydroxyl group.

    • 13C^{13}C NMR for carbon backbone analysis.

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identification of characteristic functional groups such as OH-OH, NH2-NH_2, and aromatic substitutions.

  • X-Ray Crystallography:

    • For detailed three-dimensional structural elucidation if crystalline samples are available.

Safety Profile

While specific safety data was not available, general precautions for handling similar compounds include:

  • Use in well-ventilated areas or fume hoods due to potential volatility or reactivity.

  • Wear appropriate personal protective equipment (PPE), including gloves and goggles.

  • Dispose of waste according to local regulations for halogenated organic compounds.

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